Cas no 1039901-49-9 (4-(chloromethyl)-n,n-diethylaniline)

4-(Chloromethyl)-N,N-diethylaniline is a versatile organic intermediate characterized by its reactive chloromethyl group and tertiary amine functionality. This compound is particularly valuable in synthetic organic chemistry, serving as a key building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its diethylamino group enhances solubility in organic solvents, facilitating further functionalization, while the chloromethyl moiety allows for nucleophilic substitution reactions, enabling the introduction of additional structural diversity. The compound’s stability under standard storage conditions and well-defined reactivity profile make it a reliable choice for applications requiring precise molecular modifications. Proper handling is advised due to its potential lachrymatory and irritant properties.
4-(chloromethyl)-n,n-diethylaniline structure
1039901-49-9 structure
商品名:4-(chloromethyl)-n,n-diethylaniline
CAS番号:1039901-49-9
MF:C11H16NCl
メガワット:197.70444
MDL:MFCD11110090
CID:1147207
PubChem ID:20469389

4-(chloromethyl)-n,n-diethylaniline 化学的及び物理的性質

名前と識別子

    • 4-(chloromethyl)-N,N-diethylaniline
    • 4-(chloromethyl)-N,N-diethylbenzenamine
    • DTXSID30607586
    • 1039901-49-9
    • SCHEMBL11078018
    • EN300-1964682
    • 4-(chloromethyl)-n,n-diethylaniline
    • MDL: MFCD11110090
    • インチ: InChI=1S/C11H16ClN/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3
    • InChIKey: RSOBZWYEQXKISH-UHFFFAOYSA-N
    • ほほえんだ: CCN(CC)C1=CC=C(C=C1)CCl

計算された属性

  • せいみつぶんしりょう: 197.0971272g/mol
  • どういたいしつりょう: 197.0971272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 3.2Ų

4-(chloromethyl)-n,n-diethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1964682-2.5g
4-(chloromethyl)-N,N-diethylaniline
1039901-49-9
2.5g
$1089.0 2023-09-17
Enamine
EN300-1964682-0.5g
4-(chloromethyl)-N,N-diethylaniline
1039901-49-9
0.5g
$535.0 2023-09-17
Enamine
EN300-1964682-10.0g
4-(chloromethyl)-N,N-diethylaniline
1039901-49-9
10g
$3376.0 2023-05-26
Enamine
EN300-1964682-1.0g
4-(chloromethyl)-N,N-diethylaniline
1039901-49-9
1g
$785.0 2023-05-26
Enamine
EN300-1964682-10g
4-(chloromethyl)-N,N-diethylaniline
1039901-49-9
10g
$2393.0 2023-09-17
Enamine
EN300-1964682-5g
4-(chloromethyl)-N,N-diethylaniline
1039901-49-9
5g
$1614.0 2023-09-17
Enamine
EN300-1964682-0.05g
4-(chloromethyl)-N,N-diethylaniline
1039901-49-9
0.05g
$468.0 2023-09-17
Enamine
EN300-1964682-0.1g
4-(chloromethyl)-N,N-diethylaniline
1039901-49-9
0.1g
$490.0 2023-09-17
Enamine
EN300-1964682-0.25g
4-(chloromethyl)-N,N-diethylaniline
1039901-49-9
0.25g
$513.0 2023-09-17
Enamine
EN300-1964682-5.0g
4-(chloromethyl)-N,N-diethylaniline
1039901-49-9
5g
$2277.0 2023-05-26

4-(chloromethyl)-n,n-diethylaniline 関連文献

4-(chloromethyl)-n,n-diethylanilineに関する追加情報

Research Brief on 4-(Chloromethyl)-N,N-diethylaniline (CAS: 1039901-49-9) in Chemical Biology and Pharmaceutical Applications

4-(Chloromethyl)-N,N-diethylaniline (CAS: 1039901-49-9) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This aromatic amine derivative, characterized by its chloromethyl and diethylamino functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's unique structural features enable its incorporation into more complex pharmacophores, making it a valuable building block in medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-(chloromethyl)-N,N-diethylaniline as a precursor for the synthesis of novel PI3K inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against PI3Kα, a key target in cancer therapy. The chloromethyl group was strategically utilized for further functionalization, enabling the introduction of various heterocyclic moieties. Molecular docking studies revealed that these derivatives effectively bind to the ATP-binding site of PI3Kα, with IC50 values in the nanomolar range.

Another significant application of 4-(chloromethyl)-N,N-diethylaniline was reported in a 2024 ACS Infectious Diseases article, where it was employed in the design of new antimicrobial agents. The researchers synthesized a series of quaternary ammonium compounds (QACs) derived from this intermediate, which showed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The presence of the chloromethyl group facilitated the introduction of long alkyl chains, enhancing the compounds' membrane-disrupting properties. These findings underscore the potential of 4-(chloromethyl)-N,N-diethylaniline in addressing the growing challenge of antibiotic resistance.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification of 4-(chloromethyl)-N,N-diethylaniline. A 2023 Organic Process Research & Development paper detailed a scalable and environmentally friendly synthesis route, employing catalytic hydrogenation and minimizing the use of hazardous reagents. This improved methodology not only increased the yield (up to 85%) but also reduced the environmental impact, aligning with the principles of green chemistry. The availability of high-purity 4-(chloromethyl)-N,N-diethylaniline is critical for its reliable application in pharmaceutical research and development.

Looking ahead, the versatility of 4-(chloromethyl)-N,N-diethylaniline continues to inspire innovative research. Ongoing studies are investigating its use in the development of fluorescent probes for cellular imaging, as well as its incorporation into metal-organic frameworks (MOFs) for drug delivery applications. The compound's ability to serve as a linker or functional handle in diverse chemical contexts makes it a valuable asset in the toolkit of medicinal chemists and chemical biologists. As research progresses, we anticipate further discoveries that will expand the utility of this compound in addressing unmet medical needs.

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